molecular formula C14H12N2O B4526925 5-[(E)-2-phenylvinyl]nicotinamide

5-[(E)-2-phenylvinyl]nicotinamide

Cat. No.: B4526925
M. Wt: 224.26 g/mol
InChI Key: RNBHLAYXSDMPLM-VOTSOKGWSA-N
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Description

5-[(E)-2-phenylvinyl]nicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. This compound is characterized by the presence of a phenylvinyl group attached to the nicotinamide structure. Nicotinamide and its derivatives are known for their extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-phenylvinyl]nicotinamide typically involves the reaction of nicotinamide with a phenylvinyl halide under basic conditions. One common method is the use of a palladium-catalyzed Heck reaction, where nicotinamide is reacted with styrene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is usually carried out at elevated temperatures (around 100°C) to achieve high yields .

Industrial Production Methods

Industrial production of nicotinamide derivatives often employs continuous-flow microreactors, which allow for precise control of reaction conditions and improved efficiency. For example, the use of Novozym® 435 from Candida antarctica as a catalyst in a sustainable continuous-flow microreactor has been shown to produce high yields of nicotinamide derivatives .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-phenylvinyl]nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylvinyl oxides, while reduction can produce phenylvinyl alcohols .

Scientific Research Applications

5-[(E)-2-phenylvinyl]nicotinamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-2-phenylvinyl]nicotinamide involves its role in cellular metabolism and DNA repair. The compound is a precursor to nicotinamide adenine dinucleotide (NAD+), which is essential for various cellular processes, including energy production and DNA repair. It influences the activity of enzymes such as sirtuins and poly-ADP-ribose polymerases (PARP), which are critical for maintaining cellular health .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-phenylvinyl]nicotinamide is unique due to the presence of the phenylvinyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability and efficacy in various applications compared to other nicotinamide derivatives .

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-14(17)13-8-12(9-16-10-13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBHLAYXSDMPLM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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